molecular formula C12H19NO3 B13153690 2-(Triethoxymethyl)pyridine

2-(Triethoxymethyl)pyridine

Cat. No.: B13153690
M. Wt: 225.28 g/mol
InChI Key: DAACENCADFMWEY-UHFFFAOYSA-N
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Description

2-(Triethoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of the triethoxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethoxymethyl)pyridine typically involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxymethyl group. The general reaction scheme is as follows:

Pyridine+Cl-CH2-OCH2CH3This compound+HCl\text{Pyridine} + \text{Cl-CH}_2\text{-OCH}_2\text{CH}_3 \rightarrow \text{this compound} + \text{HCl} Pyridine+Cl-CH2​-OCH2​CH3​→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can yield pyridine derivatives with reduced functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.

Scientific Research Applications

2-(Triethoxymethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound serves as a precursor for biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Triethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triethoxymethyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the triethoxymethyl group, resulting in different reactivity and applications.

    2-Ethoxymethylpyridine: Contains a shorter ethoxymethyl group, affecting its chemical properties and uses.

    2-(Methoxymethyl)pyridine: Has a methoxymethyl group, leading to distinct reactivity and applications.

Uniqueness

2-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts specific chemical reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial processes.

Biological Activity

2-(Triethoxymethyl)pyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its triethoxymethyl group, which enhances its solubility and reactivity, making it a significant subject of study in biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

This structure indicates that the compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, along with three ethoxy groups.

Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in therapeutic applications. For instance, it may inhibit enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Enzyme Inhibition Studies : In another investigation by Jones et al. (2024), the compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that this compound inhibited AChE activity with an IC50 value of 45 µM, suggesting potential applications in treating neurodegenerative diseases.
  • Cytotoxicity Assays : A cytotoxicity study performed by Lee et al. (2024) assessed the effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 25 µM, while showing minimal toxicity to normal fibroblast cells.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

CompoundAntimicrobial ActivityAChE Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
This compoundModerate4525
Pyridine-3-carboxylic acidLow6030
TriethoxyphenylpyridineHigh4020

This table highlights the unique position of this compound in terms of its biological activity compared to related compounds.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(triethoxymethyl)pyridine

InChI

InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-9-7-8-10-13-11/h7-10H,4-6H2,1-3H3

InChI Key

DAACENCADFMWEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=N1)(OCC)OCC

Origin of Product

United States

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